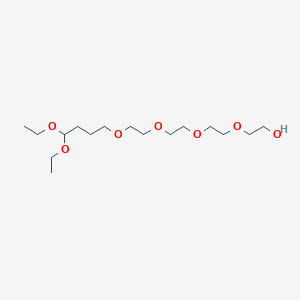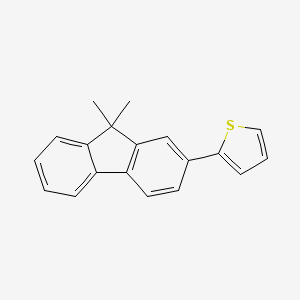
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene is an organic compound that combines the structural features of fluorene and thiophene Fluorene is known for its rigid, planar structure and high fluorescence, while thiophene is a sulfur-containing heterocycle that imparts unique electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene typically involves the coupling of a fluorene derivative with a thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,9-dimethyl-9H-fluorene-2-boronic acid with a thiophene halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or tetrahydrofuran (THF) and a temperature range of 80-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the fluorene and thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the fluorene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorene or thiophene rings.
Applications De Recherche Scientifique
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent electronic properties.
Photonics: Employed in the creation of fluorescent materials for use in sensors and imaging technologies.
Materials Science: Incorporated into polymers and other materials to enhance mechanical and electronic properties.
Mécanisme D'action
The mechanism by which 2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene exerts its effects is primarily through its electronic properties. The compound’s structure allows for efficient π-π stacking interactions and electron delocalization, which are crucial for its performance in electronic and photonic applications . The molecular targets and pathways involved include interactions with other π-conjugated systems and the facilitation of charge transport in materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 2-Bromo-9,9-dimethylfluorene
- Bis-(9,9-diMethyl-9H-fluoren-2-yl)-aMine
Uniqueness
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene is unique due to its combination of fluorene and thiophene moieties, which imparts a balance of rigidity, fluorescence, and electronic properties. This makes it particularly suitable for applications in organic electronics and photonics, where both structural stability and electronic performance are critical.
Propriétés
Numéro CAS |
799855-06-4 |
|---|---|
Formule moléculaire |
C19H16S |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-(9,9-dimethylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C19H16S/c1-19(2)16-7-4-3-6-14(16)15-10-9-13(12-17(15)19)18-8-5-11-20-18/h3-12H,1-2H3 |
Clé InChI |
UVMMFEMKRGBTKH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


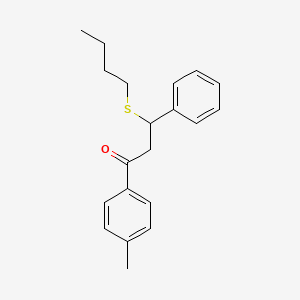
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
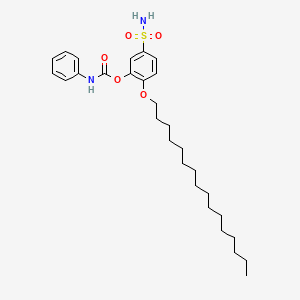
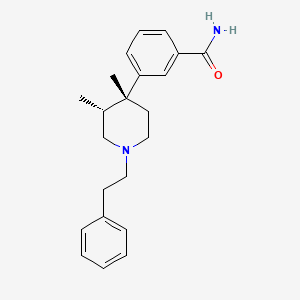
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
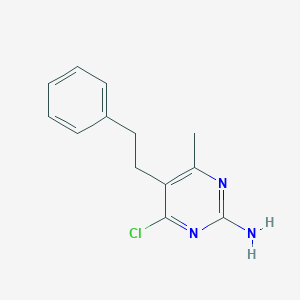
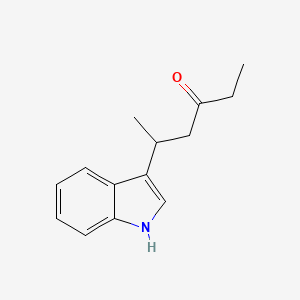
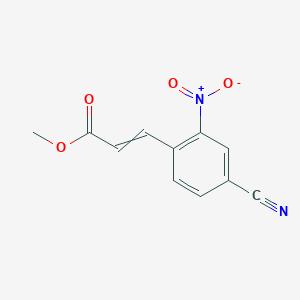
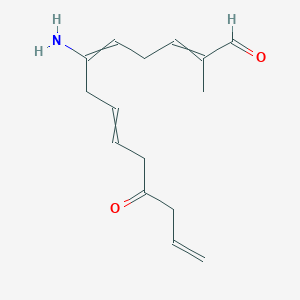

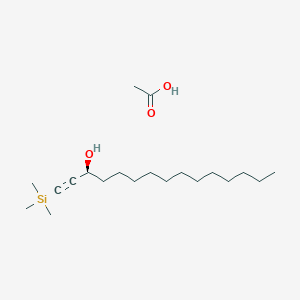
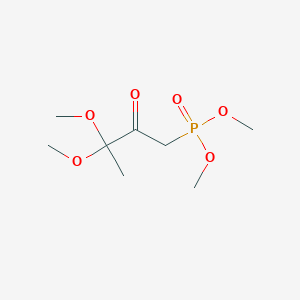
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
